molecular formula C8H9ClN4O2 B118225 8-Chlorocaffeine CAS No. 4921-49-7

8-Chlorocaffeine

Cat. No. B118225
CAS RN: 4921-49-7
M. Wt: 228.63 g/mol
InChI Key: HGKPGBJNNATDRR-UHFFFAOYSA-N
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Description

8-Chlorocaffeine is a chemical compound with the linear formula C8H9ClN4O2 . It is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

8-Chlorocaffeine has a molecular weight of 228.64 . It has 6 hydrogen bond acceptors and no hydrogen bond donors . Its polar surface area is 58 Å2, and its molar refractivity is 55.0±0.5 cm^3 .


Physical And Chemical Properties Analysis

8-Chlorocaffeine has a density of 1.6±0.1 g/cm^3, a boiling point of 425.4±55.0 °C at 760 mmHg, and a flash point of 211.1±31.5 °C . It has a molar volume of 142.7±7.0 cm^3 and a polarizability of 21.8±0.5 10-24 cm^3 .

Scientific Research Applications

Synthetic Transformations and Conjugates

8-Chlorocaffeine has been utilized in synthetic chemistry for creating novel compounds. For instance, it served as a precursor for synthesizing 8-(aminoalkylamino)caffeine and 8-(piperazinyl)caffeine through reactions with linear and cyclic diamines, facilitated by microwave-assisted organic synthesis. These amines demonstrated high reactivity in Michael reactions with sesquiterpene lactones containing active methylene groups, leading to the synthesis of conjugates with caffeine and eudesmanolide moieties bonded by N-containing linkers (Reshetnikov, Patrushev, & Shults, 2020).

Quaternary Salts Formation

Quaternary salts of 8-(dialkylaminoalkoxy)-caffeines were synthesized by reacting sodium dialkylamino alcoholate with 8-chlorocaffeine. This process resulted in the preparation of nine quaternary salts by further reaction with methyl iodide, ethyl iodide, and benzyl chloride. These compounds were evaluated for their therapeutic activity, demonstrating the versatility of 8-chlorocaffeine in drug development (Chakravarty & Jones, 2006).

Regioselective C⁸-Metalation of Purine Bases

8-Chlorocaffeine has been part of studies focusing on the regioselective C⁸-metalation of purine bases. It reacts with [Pt(PPh3)4] under oxidative addition of the C(8)-halogen bond to the metal center, forming Pt(II) complexes with a C(8)-bound ylidene ligand. This showcases its potential in creating complexes with significant chemical and possibly pharmaceutical properties (Brackemeyer et al., 2014).

Enhancement of Chromosomal Aberrations

In research focused on the genotoxic effects of chemicals, 8-chlorocaffeine has been studied for its ability to enhance the frequency of chromosomal aberrations in cells treated with alkylating agents. This work contributes to understanding the mechanisms of mutagenesis and the potential risks associated with certain chemical exposures (Sturelid & Kihlman, 2009).

properties

IUPAC Name

8-chloro-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPGBJNNATDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197722
Record name 8-Chlorocaffeine
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Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chlorocaffeine

CAS RN

4921-49-7
Record name 8-Chlorocaffeine
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Record name 8-Chlorocaffeine
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Record name 8-Chlorocaffeine
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Record name 8-Chlorocaffeine
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Record name 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
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Record name 8-CHLOROCAFFEINE
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